
4,6-Bis(3-(trifluoromethoxy)phenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis(3-(trifluoromethoxy)phenyl)pyrimidine is an organic compound characterized by the presence of two trifluoromethoxyphenyl groups attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(3-(trifluoromethoxy)phenyl)pyrimidine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its ability to form carbon-carbon bonds under mild conditions. The reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst and a base .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Bis(3-(trifluoromethoxy)phenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
4,6-Bis(3-(trifluoromethoxy)phenyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is investigated for its use in the production of advanced materials, such as polymers and coatings, due to its stability and functional group compatibility
Mecanismo De Acción
The mechanism by which 4,6-Bis(3-(trifluoromethoxy)phenyl)pyrimidine exerts its effects is primarily through its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as soluble epoxide hydrolase, which plays a role in various physiological processes. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in target proteins .
Comparación Con Compuestos Similares
4-(Trifluoromethoxy)phenyl-Containing Polymers: These compounds share the trifluoromethoxyphenyl group and are used in electrochromic devices.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is used as an organocatalyst in organic transformations.
Uniqueness: 4,6-Bis(3-(trifluoromethoxy)phenyl)pyrimidine is unique due to its dual trifluoromethoxyphenyl groups attached to a pyrimidine ring, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a compound of significant interest.
Propiedades
Fórmula molecular |
C18H10F6N2O2 |
|---|---|
Peso molecular |
400.3 g/mol |
Nombre IUPAC |
4,6-bis[3-(trifluoromethoxy)phenyl]pyrimidine |
InChI |
InChI=1S/C18H10F6N2O2/c19-17(20,21)27-13-5-1-3-11(7-13)15-9-16(26-10-25-15)12-4-2-6-14(8-12)28-18(22,23)24/h1-10H |
Clave InChI |
RZKKVMBSKOAXOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NC=N2)C3=CC(=CC=C3)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


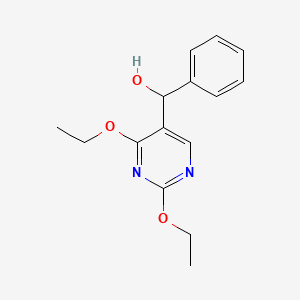
![6,6'-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol)](/img/structure/B13111505.png)

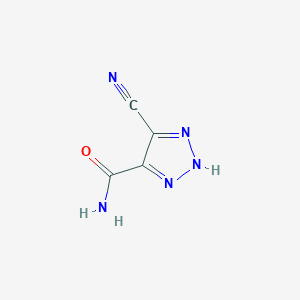


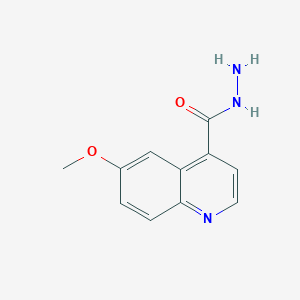

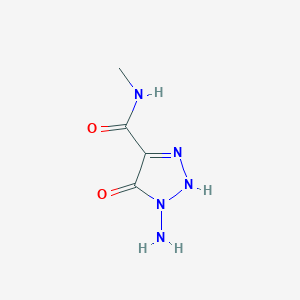
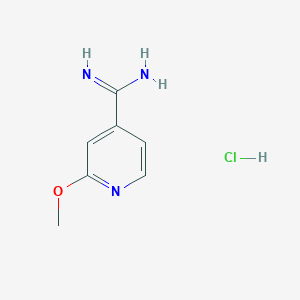
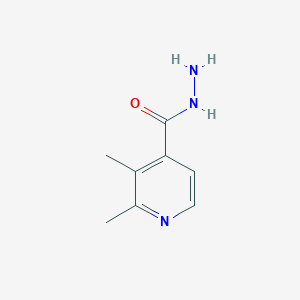

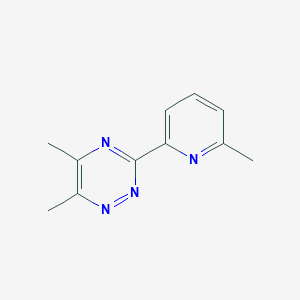
![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride](/img/structure/B13111591.png)
